Guanosine 5'-(trihydrogen diphosphate), 7-methyl-, inner salt
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Overview
Description
Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is particularly notable for its involvement in RNA capping, a critical modification of messenger RNA (mRNA) that influences mRNA stability and translation efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt typically involves the methylation of guanosine derivatives followed by phosphorylation. The process often requires specific catalysts and controlled conditions to ensure the correct attachment of phosphate groups and methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for research and pharmaceutical applications .
Types of Reactions:
Oxidation: Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt can undergo oxidation reactions, which may alter its functional groups and affect its biochemical properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its activity in biological systems.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various methylated or alkylated guanosine compounds .
Scientific Research Applications
Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleotide analogs.
Biology: Plays a crucial role in studying RNA capping and its effects on gene expression.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical research tool
Mechanism of Action
The compound exerts its effects primarily through its involvement in RNA capping. The methylation of the guanosine moiety is essential for the stability and proper functioning of mRNA. This modification protects mRNA from degradation and enhances its translation efficiency by facilitating the binding of ribosomes . The molecular targets include various enzymes involved in the capping process, such as guanine-N7 methyltransferase .
Comparison with Similar Compounds
Guanosine 5’-diphosphate: Another guanosine derivative involved in cellular signaling and metabolism.
7-Methylguanosine: A related compound that also participates in RNA capping but lacks the additional phosphate groups.
Guanosine 5’-triphosphate: A precursor in the synthesis of RNA and a substrate for various enzymes
Uniqueness: Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is unique due to its specific methylation and phosphorylation pattern, which is crucial for its role in RNA capping. This distinct structure allows it to interact with specific enzymes and participate in essential biochemical processes .
Properties
CAS No. |
26467-11-8 |
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Molecular Formula |
C11H17N5O11P2 |
Molecular Weight |
457.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C11H17N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SBASPRRECYVBRF-KQYNXXCUSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O |
Origin of Product |
United States |
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